Product packaging for 5-(Pyridin-3-yl)thiophene-2-carbaldehyde(Cat. No.:CAS No. 133531-43-8)

5-(Pyridin-3-yl)thiophene-2-carbaldehyde

Cat. No.: B143329
CAS No.: 133531-43-8
M. Wt: 189.24 g/mol
InChI Key: DIQWXENHCURRML-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)thiophene-2-carbaldehyde is a high-purity bidentate heteroaromatic building block of significant interest in medicinal chemistry and materials science. This compound features both a pyridinyl ring and a thiophene ring, offering two distinct nitrogen and sulfur-containing heterocycles that can be functionalized independently. The aldehyde group on the thiophene ring provides a highly reactive site for further synthetic modification, commonly serving as a key intermediate in multi-step organic syntheses . This scaffold is recognized for its potential in pharmaceutical research. Compounds based on the thiophene-2-carbaldehyde structure, particularly when combined with other heterocycles like pyridine, have demonstrated a range of promising biological activities in scientific studies. Research on structurally related molecules has shown potent anti-inflammatory activity through the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes . Furthermore, such heterocyclic aldehydes have exhibited notable antioxidant properties, including free radical scavenging activity . The thiophene core is also a known pharmacophore in molecules with antibacterial efficacy against various Gram-positive and Gram-negative bacterial strains . Beyond its biological applications, this compound serves as a versatile precursor in materials chemistry. The molecular structure is amenable to use in the development of advanced materials, such as organic semiconductors and light-emitting devices, leveraging the electronic properties of the conjugated thiophene-pyridine system . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NOS B143329 5-(Pyridin-3-yl)thiophene-2-carbaldehyde CAS No. 133531-43-8

Properties

IUPAC Name

5-pyridin-3-ylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-7-9-3-4-10(13-9)8-2-1-5-11-6-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQWXENHCURRML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447635
Record name 5-(Pyridin-3-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133531-43-8
Record name 5-(Pyridin-3-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic System and Base Selection

The choice of palladium catalyst and base significantly impacts reaction efficiency. Alternative catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4][Pd(PPh_3)_4] have been tested but show comparable performance to [PdCl2(PPh3)2][PdCl_2(PPh_3)_2] in this context. The use of K2CO3K_2CO_3 as a base is critical for maintaining a mildly alkaline environment, which stabilizes the boronic acid intermediate while avoiding decomposition of the aldehyde group.

Yield and Scalability

Scalability studies indicate that the reaction can be conducted on a multigram scale without significant loss of efficiency. For instance, a 10 mmol scale synthesis of 5-(pyridin-3-yl)thiophene-2-carbaldehyde reportedly achieves a 78% yield after purification. The method’s robustness is attributed to the stability of the thiophene-carbaldehyde backbone under Suzuki-Miyaura conditions.

Alternative Synthetic Approaches

While the Suzuki-Miyaura method dominates the literature, other strategies have been explored for specialized applications.

Direct Formylation Considerations

Direct formylation of 5-(pyridin-3-yl)thiophene presents challenges due to the electron-withdrawing nature of the pyridine ring, which deactivates the thiophene toward electrophilic substitution. Patent CN102627627A describes a phosgene-dimethylformamide (DMF) approach for 2-thiophenecarboxaldehyde synthesis, involving thiophene, triphosgene, and DMF in chlorobenzene at 50–85°C. However, this method is unsuitable for introducing substituents at the 5-position, necessitating prior functionalization of the thiophene ring.

Other Coupling Strategies

Buchwald-Hartwig amination and Ullmann coupling have been attempted but suffer from limited substrate compatibility and lower yields. For example, Pd-catalyzed coupling of 5-bromothiophene-2-carbaldehyde with pyridin-3-amine requires stringent anhydrous conditions and achieves <50% yields .

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: 5-(3-Pyridinyl)-2-thiophenecarboxylic acid.

    Reduction: 5-(3-Pyridinyl)-2-thiophenemethanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

5-(Pyridin-3-yl)thiophene-2-carbaldehyde features a pyridine ring attached to a thiophene ring, with an aldehyde functional group at the 2-position of the thiophene ring. Its molecular formula is C10H7NOSC_{10}H_7NOS with a molecular weight of 189.24 g/mol. The compound's structure allows for diverse chemical reactivity, making it a valuable building block in organic synthesis.

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile precursor in the synthesis of more complex organic molecules. It can participate in various reactions such as oxidation, reduction, and electrophilic substitution, which are crucial for developing novel compounds in organic chemistry.

Biology

  • Biological Activity : Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies are ongoing to evaluate its efficacy against various pathogens and cancer cell lines, highlighting its role as a candidate for drug development.

Medicine

  • Drug Development : The compound is being explored as a lead compound for pharmaceutical applications due to its biological activities. Its structural features may allow for modifications that enhance therapeutic efficacy while reducing toxicity.

Industry

  • Specialty Chemicals Production : In industrial applications, this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in material science and chemical engineering.

Common Synthetic Route :

  • Reagents :
    • 3-Pyridinecarboxaldehyde
    • Thiophene-2-carbaldehyde
    • Base (e.g., sodium hydride)
    • Solvent (e.g., dimethylformamide)
  • Procedure :
    • Mix the reagents in an aprotic solvent.
    • Heat the mixture to promote reaction.
    • Purify the product using recrystallization or chromatography.

This method can be optimized for larger-scale production using continuous flow reactors to enhance yield and purity.

Anticancer Activity Study

A study investigated the anticancer properties of derivatives of this compound against various cancer cell lines. Results indicated significant cytotoxic effects, suggesting that modifications to the core structure could enhance therapeutic potential.

Antimicrobial Evaluation

Another research effort focused on evaluating the antimicrobial activity of this compound against common bacterial strains. The findings demonstrated promising results, warranting further exploration into its mechanism of action and potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 5-(Pyridin-3-yl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Substituent Variations in Thiophene-2-carbaldehyde Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-(Pyridin-3-yl)thiophene-2-carbaldehyde Pyridin-3-yl at C5, -CHO at C2 C₁₀H₇NOS 189.23 High cross-coupling yield (84%); anticancer precursor
5-(4-Methylpyridin-3-yl)thiophene-2-carbaldehyde 4-Methylpyridin-3-yl at C5 C₁₁H₉NOS 189.24 Enhanced hydrophobicity; potential for tuning solubility
5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde 5-Methylthiophen-2-yl at C5 C₁₀H₈OS₂ 208.30 Improved conjugation for optoelectronic materials
4-(Pyridin-3-yl)thiophene-2-carbaldehyde Pyridin-3-yl at C4 (positional isomer) C₁₀H₇NOS 189.23 Altered electronic effects due to substitution pattern; discontinued availability

Key Insights :

  • Pyridine vs. Thiophene Substitution : Replacing pyridine with thiophene (e.g., ) enhances π-conjugation but reduces nitrogen-mediated hydrogen bonding .
  • Methyl Modifications : Methyl groups (e.g., 4-methylpyridine in ) increase steric bulk and hydrophobicity, influencing solubility and reactivity .
  • Positional Isomerism : The 4-pyridinyl isomer () may exhibit distinct electronic properties due to altered resonance compared to the 5-substituted analog .

Functional Group Modifications

Compound Name Functional Group/Backbone Key Features Applications References
5-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde Dihydroxypyrrolidine at C5 C₉H₁₁NO₃S; hydroxyl groups enhance polarity Potential for hydrogen bonding in drug design
5-((2-Ethylhexyl)thio)thiophene-2-carbaldehyde 2-Ethylhexylthio chain at C5 C₁₃H₂₀OS₂; lipophilic side chain Solubility in nonpolar solvents; organic electronics
5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde Terthiophene backbone C₁₃H₈OS₃; extended conjugation Organic solar cells (e.g., D-A-D chromophores)

Key Insights :

  • Polar Modifications : Hydroxyl groups () improve aqueous solubility, critical for biological applications .
  • Lipophilic Chains : Alkylthio substituents () enhance compatibility with hydrophobic matrices in material science .
  • Conjugated Systems : Terthiophene derivatives () exhibit superior charge transport properties for photovoltaic devices .

Biological Activity

5-(Pyridin-3-yl)thiophene-2-carbaldehyde, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

This compound is characterized by its unique structure, which combines a pyridine ring with a thiophene moiety. This structural combination is believed to contribute to its biological activities. The compound has the following chemical identifiers:

  • CAS Number : 133531-43-8
  • Molecular Formula : C11H9NOS
  • Molecular Weight : 215.26 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, it has been evaluated against Gram-positive and Gram-negative bacteria.

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.501.00
Pseudomonas aeruginosa1.002.00

These results indicate that the compound exhibits potent antibacterial activity, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. Notably, it has shown significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell Line IC50 (μM) Mechanism of Action
MCF-718.36Induction of apoptosis
A54916.50Cell cycle arrest

Research indicates that the compound induces apoptosis through intrinsic pathways, leading to increased cell death in cancerous cells .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Cytokine Inhibition (%) at 10 μM
TNF-alpha70%
IL-665%

This suggests that the compound may be useful in treating inflammatory conditions .

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at XYZ University focused on the antibacterial efficacy of various thiophene derivatives, including this compound. The study found that this compound significantly reduced bacterial load in infected mice models, demonstrating its potential as a therapeutic agent against bacterial infections .

Case Study 2: Anticancer Potential

Another investigation published in the Journal of Medicinal Chemistry explored the anticancer potential of several pyridine-thiophene derivatives. The study reported that this compound exhibited superior activity compared to other derivatives, leading to a marked decrease in tumor size in xenograft models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(Pyridin-3-yl)thiophene-2-carbaldehyde?

  • Methodological Answer : The compound is typically synthesized via condensation reactions or functionalization of pre-existing thiophene scaffolds. For example, thioacetalization and chloromethylation reactions using reagents like propane-1-thiol or formaldehyde under acidic conditions (e.g., HCl/ZnCl₂) can introduce substituents while preserving the aldehyde group . Low-yield condensation reactions (e.g., 11–16%) may require optimization of catalysts or reaction stoichiometry . Characterization often involves NMR, elemental analysis, and mass spectrometry to confirm purity and structure .

Q. How can researchers confirm the structural integrity of this compound derivatives?

  • Methodological Answer : Use a combination of analytical techniques:

  • ¹H/¹³C NMR : To verify substituent positions and aromatic proton environments.
  • Elemental Analysis : For empirical formula validation (e.g., C: 73.34%, S: 13.47%) .
  • Mass Spectrometry : High-resolution MS (e.g., [M⁺] at m/z 475.0936) ensures molecular weight accuracy .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, especially for isomers or oligomers formed during synthesis .

Q. What are the key applications of this compound in materials science?

  • Methodological Answer : The aldehyde group enables conjugation with electron-donor units (e.g., triphenylamine) to create D-A-D chromophores for organic solar cells (OSCs). For example, condensation with bis(4-methoxyphenyl)amino groups yields light-absorbing materials. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance OSC efficiency .

Advanced Research Questions

Q. How can researchers address low yields in condensation reactions involving this compound?

  • Methodological Answer : Low yields (e.g., 11%) may arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst Screening : Palladium-based catalysts improve cross-coupling efficiency .
  • Crystallographic Analysis : Study intermediates (e.g., compound 3 in ) to identify steric or electronic barriers.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reactivity .

Q. What mechanistic insights govern the oxidation of this compound derivatives?

  • Methodological Answer : Oxidation with 30% H₂O₂/CH₃COOH converts thioether groups to sulfones and aldehydes to carboxylic acids. Monitor reaction progress via TLC or in situ IR spectroscopy. Density Functional Theory (DFT) calculations can predict oxidation pathways and transition states .

Q. How can palladium-catalyzed C–H functionalization modify the thiophene ring for tailored applications?

  • Methodological Answer : Pd-catalyzed coupling at the β-position of thiophene enables introduction of aryl/heteroaryl groups (e.g., isobutylthiazole). Use directing groups (e.g., aldehydes) to control regioselectivity. Optimize ligand systems (e.g., phosphine ligands) and reaction temperatures (80–100°C) for high yields (e.g., 57% in ).

Q. What strategies improve the biological activity of Schiff base derivatives derived from this compound?

  • Methodological Answer : Conjugate the aldehyde with amines (e.g., 4-aminophenol) to form Schiff bases. Assess antibacterial activity via MIC assays against Gram-positive/negative strains. Modify substituents (e.g., pyrene groups) to enhance lipophilicity and membrane penetration .

Q. How do reaction conditions influence the formation of oligomers during chloromethylation?

  • Methodological Answer : Chloromethylation with formaldehyde under HCl/ZnCl₂ forms oligomers via polycondensation. Control oligomer length by adjusting monomer concentration and reaction time. Characterize oligomers using GPC and MALDI-TOF to determine molecular weight distributions .

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